molecular formula C8H7BrFNO B2930233 3-bromo-2-fluoro-N-methylbenzamide CAS No. 1231891-88-5

3-bromo-2-fluoro-N-methylbenzamide

Cat. No.: B2930233
CAS No.: 1231891-88-5
M. Wt: 232.052
InChI Key: ARXAOHLIEYXXNT-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N-methylbenzamide: is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 2nd positions, respectively, and an N-methyl group attached to the amide nitrogen.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is studied for its potential as an androgen receptor antagonist. It can block the binding of androgens to their receptors, making it a candidate for the treatment of conditions like prostate cancer .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical structure allows for the development of novel compounds with specific properties .

Mechanism of Action

Target of Action

3-Bromo-2-Fluoro-N-Methylbenzamide is a potent inhibitor of PDE10A , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue . PDE10A plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

The compound interacts with its target, PDE10A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. The elevated levels of cyclic nucleotides can then modulate the activity of various downstream effector proteins.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic nucleotide signaling pathway . By inhibiting PDE10A, the compound prevents the hydrolysis of cyclic nucleotides, leading to their accumulation within the cell. This can result in the activation or inhibition of various downstream signaling pathways, depending on the specific cellular context.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. By increasing intracellular cyclic nucleotide levels, the compound can potentially modulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-fluoro-N-methylbenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a pharmacologically active compound .

Properties

IUPAC Name

3-bromo-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAOHLIEYXXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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